molecular formula C18H18FN7O B2950412 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea CAS No. 1021223-20-0

1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea

Cat. No. B2950412
CAS RN: 1021223-20-0
M. Wt: 367.388
InChI Key: OCYIKEHZELWGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as PF-04859989 and belongs to the class of urea-based inhibitors.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea involves the inhibition of CK2 activity. The compound binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to its substrates, leading to the inhibition of CK2-mediated signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea inhibits the growth of cancer cells in vitro and in vivo. The compound has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea in lab experiments include its high potency and selectivity towards CK2, which makes it an attractive tool for studying CK2-mediated signaling pathways. However, the compound has limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

For the research on 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea include further studies on its efficacy in different cancer types and its potential as a combination therapy with other chemotherapeutic agents. Additionally, the development of more water-soluble derivatives of the compound may improve its bioavailability and expand its use in lab experiments. Further studies on the mechanism of action of 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea may also provide insights into the role of CK2 in cancer and other diseases.

Synthesis Methods

The synthesis of 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea involves a multi-step process. The first step involves the reaction of 2-((6-amino-3-pyridazinyl)amino)ethanol with 2-fluorobenzoyl chloride to form 2-((6-amino-3-pyridazinyl)amino)-N-(2-fluorophenyl)acetamide. The second step involves the reaction of the intermediate product with N,N-dimethylformamide dimethylacetal and triethylamine to form 1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea has been extensively studied for its potential therapeutic applications. The compound has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is also overexpressed in many cancers, making it an attractive target for cancer therapy.

properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O/c19-13-5-1-2-6-14(13)23-18(27)22-12-11-21-16-8-9-17(26-25-16)24-15-7-3-4-10-20-15/h1-10H,11-12H2,(H,21,25)(H,20,24,26)(H2,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYIKEHZELWGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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